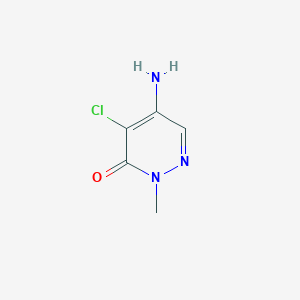

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone

説明

特性

IUPAC Name |

5-amino-4-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSGCNYTNLWRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891453 | |

| Record name | Methyldesphenylchloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17254-80-7 | |

| Record name | Methyldesphenylchloridazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17254-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldesphenylchloridazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017254807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldesphenylchloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDESPHENYLCHLORIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5N4J5U8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone, often referred to as chloridazon, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 161.57 g/mol. The compound features a pyridazine ring, which is known for its biological activity. The presence of the amino and chloro groups contributes to its reactivity and interaction with biological systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that pyridazine derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells .

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in various biological systems. This activity is crucial in preventing cellular damage linked to chronic diseases .

- Anti-inflammatory Effects : Evidence suggests that this compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by excessive inflammation .

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. It has been evaluated in various cancer cell lines, demonstrating dose-dependent cytotoxicity .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, leading to altered cell function or death.

- DNA Interaction : Some studies suggest that pyridazine derivatives can interact with DNA, potentially disrupting replication and transcription processes essential for cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy :

- Antioxidant Activity :

- Cytotoxicity Against Cancer Cells :

Data Table

科学的研究の応用

Herbicide Formulations

Role in Herbicides:

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone is primarily recognized as a metabolite of the herbicide chloridazone, which is used for controlling broadleaf and grass weeds in crops such as sugar beets. It is a key component in several herbicide formulations, including:

- Burex

- Chlorazine

- Pyramin

- Phenazon

These formulations leverage the compound's ability to inhibit photosynthesis, specifically affecting the Hill reaction in plants. Studies indicate that it is a weaker inhibitor compared to atrazine, another widely used herbicide .

Phytotoxicity:

The compound exhibits phytotoxic effects due to its mechanism of action on plant photosynthesis. Research has shown that it can lead to reduced growth and yield in sensitive plant species .

Environmental Impact and Degradation

Microbial Degradation:

Research has identified bacterial strains capable of utilizing this compound as a sole carbon source. These bacteria play a crucial role in the biodegradation of this compound, contributing to its environmental fate . The metabolic pathways involved have been explored, indicating potential for bioremediation strategies .

Ecotoxicological Studies:

Ecotoxicological assessments have been conducted to evaluate the impact of this compound on terrestrial ecosystems. Data suggests moderate toxicity to various organisms, necessitating careful management in agricultural applications .

Pharmacological Research

Potential Pharmacological Properties:

The compound has been investigated for its pharmacological activities, including:

- Inotropic Activity: Studies have evaluated its effects on cardiac function, suggesting potential applications in cardiovascular therapies .

- Antitumor Activity: Novel derivatives of pyridazinones, including this compound, have shown promise in antitumor research. Synthesis and evaluation of these derivatives indicate potential efficacy against certain cancer types .

Analytical Chemistry

Chromatographic Techniques:

Various chromatographic methods have been developed for the quantitative determination of this compound and its metabolites. These techniques are essential for monitoring environmental residues and assessing compliance with safety regulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Herbicide Formulations | Key ingredient in herbicides for weed control |

| Environmental Impact | Subject to microbial degradation; moderate ecotoxicity |

| Pharmacological Research | Investigated for inotropic and antitumor activities |

| Analytical Chemistry | Methods developed for quantitative analysis |

| Safety Considerations | Classified as harmful; requires safety measures |

類似化合物との比較

Comparison with Structurally Similar Pyridazinone Derivatives

Physicochemical and Environmental Comparisons

Table 3: Physicochemical Properties

Key Research Findings

Substituent Effects on Bioactivity: Methyl groups at position 2 (e.g., this compound) enhance lipophilicity, improving membrane permeability compared to phenyl-substituted analogues . Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity, facilitating nucleophilic substitution reactions in synthesis .

Environmental Impact: The methyl-substituted derivative degrades faster in aquatic systems than phenyl-substituted counterparts due to reduced steric hindrance . Dichlorophenyl-substituted pyridazinones (e.g., declomezine) exhibit higher persistence, posing risks of bioaccumulation .

Therapeutic Potential: Pyridazinones with dihydro cores (e.g., 4,5-dihydro-3(2H)-pyridazinones) show promise in cardiovascular therapy due to PDE-III inhibition, whereas chloro-amino derivatives are less explored in this domain .

準備方法

Enaminone-Mediated Cyclization

A seminal approach involves enaminone intermediates, as demonstrated in the synthesis of analogous pyridazin-3-one derivatives. Here, α,β-unsaturated enaminones undergo Michael addition with nucleophilic amines, followed by cyclization. Adapting this method:

-

Methylhydrazine reacts with 3-chloro-2-cyanoacrylic acid in acetic anhydride to form an enaminone intermediate.

-

Cyclization via elimination of water yields the pyridazinone core.

-

Post-functionalization introduces the 5-amino group through nucleophilic substitution or reduction.

Key Conditions :

-

Solvent: Acetic anhydride (neat)

-

Temperature: Reflux (140–160°C)

Regioselective Chlorination and Amination

Trichloropyridazine-Based Synthesis

Patent EP1082309B1 describes a regioselective method for 5-chloro-4-substituted pyridazinones using 3,4,5-trichloropyridazine (V) as a key intermediate. Adapting this protocol:

-

3,4,5-Trichloropyridazine undergoes selective amination at position 5 using aqueous ammonia.

-

The remaining chlorine at position 4 is retained, while position 3 is functionalized with a methyl group via Grignard reagent.

-

Reduction of the pyridazine ring under hydrogen atmosphere yields the 3(2H)-pyridazinone structure.

Optimization Insights :

-

Regioselectivity : Using trichloropyridazine minimizes isomer formation, achieving >90% selectivity for the 4-chloro-5-amino product.

-

Purification : Crystallization from methanol/ether mixtures removes regioisomers without chromatography.

Functional Group Interconversion Approaches

Nitro-to-Amino Reduction

A two-step strategy involves:

-

Cyclocondensation of methylhydrazine with 4-chloro-5-nitropyridazin-3(2H)-one .

-

Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction converts the nitro group to amino.

Data Table 1: Comparison of Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 88 | 99 |

| SnCl₂/HCl | Water/THF | 60°C | 92 | 95 |

| Na₂S₂O₄ | Aqueous NaOH | 80°C | 78 | 90 |

Source: Adapted from methodologies in and

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances highlight flow chemistry for improved scalability:

Q & A

Basic: What synthetic strategies are optimal for preparing 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone and its derivatives?

Answer:

The synthesis typically involves Friedel-Crafts reactions and alkylation steps. For example, mucochloric acid (1) can undergo a Friedel-Crafts reaction to form intermediates, followed by hydrazine hydrate treatment to yield N-unsubstituted pyridazinones. Subsequent alkylation (e.g., with methyl groups) introduces the 2-methyl substituent (Scheme 1 in ). Key challenges include controlling regioselectivity during alkylation and minimizing side reactions like hydrogen chloride elimination. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Basic: How can analytical methods distinguish this compound from structurally similar metabolites in pesticide studies?

Answer:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Differentiation relies on fragmentation patterns and retention times. For instance, norflurazon (4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone) and its metabolite desmethyl norflurazon exhibit distinct mass transitions and isotopic signatures. Dual-element isotope analysis (δ¹³C, δ¹⁵N) can further resolve ambiguities in environmental samples by tracking isotopic enrichment during degradation .

Advanced: What enzymatic pathways degrade this compound, and how can these be modeled in environmental systems?

Answer:

Chloridazon-catechol dioxygenase (EC 1.13.11.46) catalyzes the oxidative cleavage of the aromatic ring in related compounds like 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)-3(2H)-pyridazinone, producing 2-hydroxymuconoyl derivatives (). For environmental modeling, lysimeter experiments under controlled redox conditions (e.g., aerobic vs. anaerobic) are used to simulate degradation kinetics. Isotope fractionation trends (εC = −2.1‰, εN = −4.5‰) help quantify biodegradation vs. abiotic processes .

Advanced: How do substituents on the pyridazinone ring influence reactivity in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, facilitating nucleophilic substitution at position 5. Comparative studies of 2-methyl vs. 2-phenyl derivatives show that steric hindrance from the methyl group reduces reactivity in Suzuki-Miyaura couplings. Computational DFT analysis of charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict sites for functionalization .

Advanced: What contradictions exist in reported degradation half-lives of this compound, and how can they be resolved?

Answer:

Discrepancies arise from soil type (e.g., loam vs. sand) and microbial community variations. For example, half-lives range from 20 days (pH 6.5, organic-rich soil) to >100 days (sandy soil, pH 8.0). Resolving these requires standardized OECD 307 protocols with controlled parameters (moisture, temperature) and microbiome profiling via 16S rRNA sequencing to identify keystone degraders .

Basic: What spectroscopic techniques are most effective for structural elucidation of pyridazinone derivatives?

Answer:

- ¹H/¹³C NMR : Distinctive shifts for the NH₂ group (δ 5.8–6.2 ppm) and methyl substituents (δ 2.3–2.6 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3350–3450 cm⁻¹).

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3(2H)-pyridazinone vs. 1H-pyridazin-3-ol) by analyzing bond lengths and angles .

Advanced: How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Answer:

The compound acts as a bidentate ligand via the carbonyl oxygen and amino group. Co(II) complexes exhibit octahedral geometry with magnetic moments (µeff = 4.8–5.2 BM) indicative of high-spin configurations. Applications include catalytic oxidation of alkanes (TOF up to 120 h⁻¹) and photoluminescent materials, where ligand-to-metal charge transfer (LMCT) transitions are tunable by substituent modification .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Critical issues include:

- Purification : Removing trace hydrazine derivatives via column chromatography (silica gel, ethyl acetate/hexane).

- Yield Optimization : Reducing step count by one-pot strategies (e.g., tandem Friedel-Crafts/alkylation).

- Safety : Handling chlorinated intermediates requires strict control of exothermic reactions (ΔT < 10°C) .

Advanced: What computational models predict the environmental persistence of this compound?

Answer:

EPI Suite™ estimates a biodegradation probability of <0.3 (persistent). Molecular docking with cytochrome P450 enzymes (e.g., CYP153A) identifies potential oxidation sites (C4-Cl bond). Machine learning models (e.g., Random Forest) trained on half-life datasets (n = 120) achieve R² = 0.89 for soil persistence prediction .

Advanced: How can isotopic labeling (¹⁴C, ¹⁵N) track the metabolic fate of this compound in plant systems?

Answer:

¹⁴C-labeled this compound is synthesized via Ullmann coupling with [¹⁴C]methyl iodide. Autoradiography of Arabidopsis thaliana reveals translocation to root tissues (85% uptake). ¹⁵N-labeling combined with NanoSIMS imaging quantifies assimilation into amino acids (e.g., glutamine, 12% incorporation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。